Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine

Catalog No.
S582714
CAS No.
87420-41-5
M.F
C54H103NO7S
M. Wt
910.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L...

CAS Number

87420-41-5

Product Name

Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine

IUPAC Name

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid

Molecular Formula

C54H103NO7S

Molecular Weight

910.5 g/mol

InChI

InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1

InChI Key

PZFZLRNAOHUQPH-GOOVXGPGSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O

Synonyms

Pam3-Cys-OH;Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine;70512-46-8;87420-41-5;Pam3Cys-OH;Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH;AC1L37CN;SCHEMBL483613;2,3-Bis(palmitoyloxy)-2-propyl-1-palmitoylcysteine;N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine;670820_ALDRICH;C54H103NO7S;CTK8G2255;7614AH;DA-04053;LP018825;N-|A-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine;(2R)-2-Palmitoylamino-3-[[2,3-bis(palmitoyloxy)propyl]thio]propionicacid;L-Cysteine,S-(2,3-bis((1-oxohexadecyl)oxy)propyl)-N-(1-oxohexadecyl)-;N-alpha-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine;(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoicacid;(2R)-3-{[2,3-BIS(HEXADECANOYLOXY)PROPYL]SULFANYL}-2-HEXADECANAMIDOPROPANOICACID

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O

Protein Acylation:

NPC functions as a fatty acid modifier. It can attach to specific proteins through a process called acylation, altering their properties and functions. Studies suggest that NPC might be involved in the acylation of various proteins, including those involved in:

  • Signal transduction: Acylation can influence how cells receive and respond to signals from their environment .
  • Membrane trafficking: NPC might play a role in regulating the movement of proteins within the cell by affecting their interactions with membranes .

Lipoprotein Structure and Function:

NPC has been identified as a component of lipoproteins, which are particles that transport lipids (fats) in the blood. Research suggests that NPC might be crucial for:

  • Lipoprotein assembly: NPC might be involved in the formation and stabilization of the structure of lipoproteins .
  • Lipoprotein interaction with cells: NPC might play a role in how lipoproteins interact with cells, influencing the delivery of lipids to different tissues .

Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is a synthetic compound characterized by its complex molecular structure, which includes multiple palmitoyl groups attached to a cysteine backbone. Its molecular formula is C54H103NO7S, and it has a molecular weight of approximately 910.48 g/mol. The compound is primarily utilized in proteomics research and studies related to lipid signaling and membrane interactions .

Pam3Cys-OH interacts with Toll-like receptor 2 (TLR2) on the surface of immune cells []. This interaction triggers a signaling cascade that leads to the activation of the immune system. Pam3Cys-OH is a potent activator of TLR2 and is used to study the role of TLR2 signaling in various immune responses [].

The chemical reactivity of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is influenced by the presence of the palmitoyl groups, which can undergo various reactions typical of fatty acid derivatives. These include:

  • Esterification: The hydroxyl groups in the palmitoyl moieties can react with alcohols to form esters.
  • Thiol Reactions: The cysteine residue contains a thiol group that can participate in redox reactions or form disulfide bonds with other thiols.
  • Hydrolysis: In aqueous environments, the ester bonds may undergo hydrolysis, releasing free fatty acids and the cysteine derivative.

These reactions are critical for understanding how the compound interacts within biological systems and its potential modifications during experimental procedures .

Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine exhibits significant biological activity, particularly in the context of immunology and cell signaling. It is known to enhance the immune response by acting as an adjuvant, promoting T-cell activation and proliferation. The palmitoylation enhances membrane localization and stability of signaling molecules, facilitating their interaction with receptors on cell surfaces .

Additionally, studies have indicated that this compound may play a role in modulating lipid metabolism and cellular signaling pathways, making it a subject of interest in research related to metabolic disorders and cancer biology .

The synthesis of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine typically involves several key steps:

  • Protection of Functional Groups: Protecting groups are used for the thiol group of cysteine to prevent unwanted reactions during synthesis.
  • Esterification: The palmitic acid derivatives are introduced through esterification reactions with the protected cysteine.
  • Deprotection: After the coupling reactions are complete, protecting groups are removed to yield the final product.
  • Purification: The compound is purified using techniques such as chromatography to ensure high purity for biological assays.

These methods require careful control of reaction conditions to optimize yield and purity .

Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine has several applications in scientific research:

  • Immunology: Used as an adjuvant in vaccine formulations to enhance immune responses.
  • Cell Biology: Investigated for its role in cellular signaling pathways and lipid interactions.
  • Drug Development: Explored as a potential therapeutic agent due to its biological activity related to inflammation and cancer .

Interaction studies involving Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine often focus on its binding affinity to various receptors and proteins involved in immune responses. These studies utilize techniques such as surface plasmon resonance and fluorescence resonance energy transfer to elucidate binding dynamics and affinities.

Research has shown that this compound can enhance the binding of ligands to their respective receptors, thereby amplifying downstream signaling events critical for immune activation .

Several compounds share structural similarities with Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
N-alpha-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteineSimilar backbone with variations in side chainsEnhanced solubility due to additional hydrophobic groups
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserineContains serine instead of cysteineDifferent biological activity profile due to serine's hydroxyl group
Pam3-Cys-OHA simpler structure with one palmitoyl groupPrimarily used as a TLR2 agonist; less complex than Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine

Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine stands out due to its multiple palmitoyl modifications that significantly enhance its membrane affinity and biological activity compared to these similar compounds .

XLogP3

21.6

Dates

Modify: 2023-08-15

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